molecular formula C15H13N5O3 B2955599 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1797680-50-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2955599
CAS No.: 1797680-50-2
M. Wt: 311.301
InChI Key: HBCHTXULIGWQKP-UHFFFAOYSA-N
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Description

The compound “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include an imidazo[1,2-b]pyrazole group, an isoxazole group, and a furan ring . These groups are common in pharmaceutical chemistry and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can significantly influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

The imidazo[1,2-b]pyrazole group in the compound can undergo a variety of chemical reactions. For example, it can undergo a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Antileukemic Activities

Compounds related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide have been explored for their potential antileukemic activities. Earl and Townsend (1979) synthesized furanyl and pyranyl derivatives of certain carboxamides and tested them for antileukemic activity, showing promising results in vivo (Earl & Townsend, 1979).

Antimicrobial Activity

Idhayadhulla, Kumar, and Abdul (2012) studied new series of pyrazole and imidazole derivatives, demonstrating their antimicrobial activity. This aligns with the potential of the compound for similar applications (Idhayadhulla et al., 2012).

Cellular Permeability

Liu and Kodadek (2009) investigated the cellular permeability of pyrrole-imidazole (Py-Im) polyamides, a group of chemicals related to the compound . Their research highlights the importance of chemical structure in determining the effectiveness of cellular uptake (Liu & Kodadek, 2009).

DNA Recognition and Binding

Chavda et al. (2010) conducted a study on DNA recognition using polyamides containing imidazole and pyrrole, relevant to the structural characteristics of the compound . This research provides insights into the potential of these compounds for gene expression control and medicinal applications (Chavda et al., 2010).

Mechanism of Action

Target of Action

The compound, also known as “5-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide”, primarily targets the mTOR (mammalian target of rapamycin) pathway . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

The compound acts as an ATP-competitive mTOR inhibitor . It binds to the ATP-binding cleft of mTOR, which inhibits the phosphorylation of key proteins involved in the mTOR signaling pathway . This results in the suppression of the pathway and leads to the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the mTOR signaling pathway, which has downstream effects on several processes including protein synthesis, cell cycle progression, and autophagy . Specifically, it suppresses the phosphorylation of AKT and S6 at the cellular level , which are key proteins in the mTOR pathway.

Pharmacokinetics

The compound’s solubility and metabolic stability are crucial factors that can impact its bioavailability and efficacy .

Result of Action

The compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460 . It induces G1-phase cell cycle arrest and suppresses the phosphorylation of AKT and S6 at the cellular level . Moreover, an obvious anticancer effect of the compound in vivo was observed in established nude mice A549 xenograft model .

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-15(11-10-13(23-18-11)12-2-1-9-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-10H,5-6H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHTXULIGWQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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